3,7,11-Trimethyldodeca-1,6,10-triene-3-thiol
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Overview
Description
3,7,11-Trimethyldodeca-1,6,10-triene-3-thiol is an organic compound with the molecular formula C15H26S. It is characterized by the presence of three methyl groups and a thiol group attached to a dodecatriene backbone. This compound is known for its distinct sulfurous odor and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Trimethyldodeca-1,6,10-triene-3-thiol typically involves the reaction of 1,6-hexadiene with methyl methacrylate under specific conditions and catalysts to form the desired product . The reaction conditions include controlled temperature and pressure to ensure the proper formation of the thiol group.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that utilize similar synthetic routes. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the compound from by-products.
Chemical Reactions Analysis
Types of Reactions
3,7,11-Trimethyldodeca-1,6,10-triene-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and substituted thiols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,7,11-Trimethyldodeca-1,6,10-triene-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,7,11-Trimethyldodeca-1,6,10-triene-3-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with various biomolecules, affecting their function and activity. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Nerolidol: 3,7,11-Trimethyldodeca-1,6,10-trien-3-ol, a similar compound with a hydroxyl group instead of a thiol group.
Farnesol: Another related compound with a similar dodecatriene backbone but different functional groups.
Uniqueness
3,7,11-Trimethyldodeca-1,6,10-triene-3-thiol is unique due to its thiol group, which imparts distinct chemical properties and reactivity compared to similar compounds like nerolidol and farnesol. The presence of the thiol group allows for specific interactions and reactions that are not possible with hydroxyl or other functional groups.
Properties
CAS No. |
61758-04-1 |
---|---|
Molecular Formula |
C15H26S |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
3,7,11-trimethyldodeca-1,6,10-triene-3-thiol |
InChI |
InChI=1S/C15H26S/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3 |
InChI Key |
KHACYNXZZAMUST-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC(C)(C=C)S)C)C |
Origin of Product |
United States |
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